

Spectroscopic Scrutiny: Confirming the Identity of 4-tert-Butylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-tert-Butylbenzenesulfonamide

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A comparative guide for researchers leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally identify **4-tert-Butylbenzenesulfonamide** and distinguish it from structurally similar alternatives.

In the landscape of drug development and chemical research, the precise identification of molecular compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **4-tert-Butylbenzenesulfonamide** against common alternatives, namely Benzenesulfonamide and p-Toluenesulfonamide. By presenting key discriminators in their respective spectra, this document serves as a practical resource for scientists to ensure the identity and purity of their compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data points for **4-tert-Butylbenzenesulfonamide** and its structural analogs. These values are critical for comparative analysis and confirmation of the compound's identity.

Table 1: ^1H NMR Spectroscopic Data

Compound	Aromatic Protons (ppm)	Alkyl Protons (ppm)	NH ₂ Protons (ppm)
4-tert-Butylbenzenesulfonamide	~7.8 (d, 2H), ~7.5 (d, 2H)	~1.3 (s, 9H)	~7.3 (br s, 2H)
Benzenesulfonamide	~7.9 (m, 2H), ~7.5 (m, 3H)	-	~7.4 (br s, 2H)
p-Toluenesulfonamide	~7.7 (d, 2H), ~7.3 (d, 2H)	~2.4 (s, 3H)	~7.2 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Aromatic Carbons (ppm)	Alkyl Carbons (ppm)
4-tert-Butylbenzenesulfonamide	~155, ~140, ~127, ~126	~35, ~31
Benzenesulfonamide	~143, ~133, ~129, ~127	-
p-Toluenesulfonamide	~143, ~140, ~130, ~127	~21

Table 3: Key IR Absorption Bands (cm⁻¹)

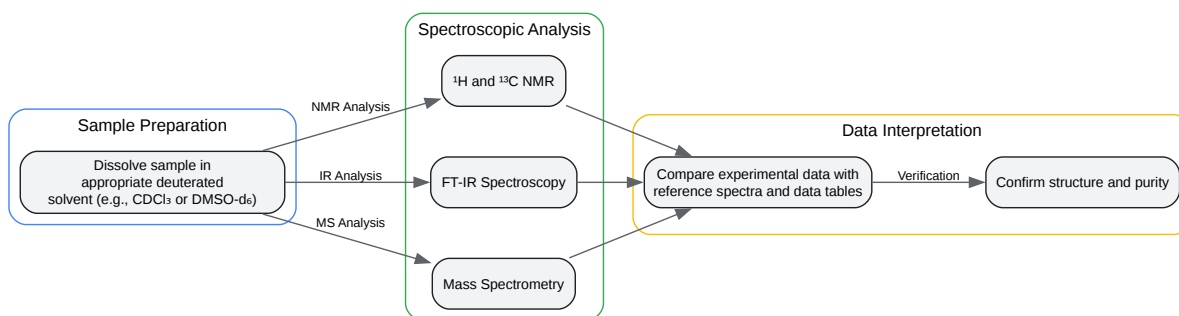
Compound	N-H Stretch	S=O Stretch (asym/sym)	C-H Aromatic Stretch	C-H Aliphatic Stretch
4-tert-Butylbenzenesulfonamide	~3350, ~3250	~1330, ~1160	~3100	~2960
Benzenesulfonamide	~3350, ~3250	~1330, ~1160	~3100	-
p-Toluenesulfonamide	~3350, ~3250	~1330, ~1160	~3100	~2920

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
4-tert-Butylbenzenesulfonamide	213	198 ([M-CH ₃] ⁺), 157 ([M-C ₄ H ₈] ⁺), 141, 91, 77
Benzenesulfonamide	157	141, 93, 77, 51
p-Toluenesulfonamide	171	155, 91, 65

Experimental Workflow

The conclusive identification of **4-tert-Butylbenzenesulfonamide** is achieved through a systematic workflow involving sample preparation, spectroscopic analysis, and data interpretation.



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A streamlined workflow for the spectroscopic identification of **4-tert-Butylbenzenesulfonamide**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 200-220 ppm is standard.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
- **Background Correction:** A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and compare their positions and intensities with the reference data.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to analysis.
- **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
- **Fragmentation Analysis:** Analyze the fragmentation pattern to identify characteristic losses and confirm the molecular structure. For instance, in **4-tert-Butylbenzenesulfonamide**, the loss of a methyl group (15 Da) or isobutylene (56 Da) from the tert-butyl group are characteristic fragmentation pathways.^[1]

By adhering to these protocols and utilizing the comparative data provided, researchers can confidently verify the identity of **4-tert-Butylbenzenesulfonamide**, ensuring the integrity of their research and development endeavors.

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References

- 1. spectrabase.com [spectrabase.com]
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